3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

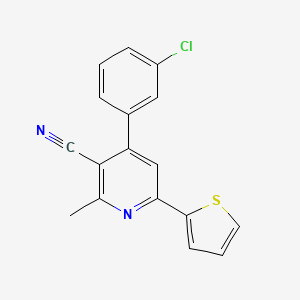

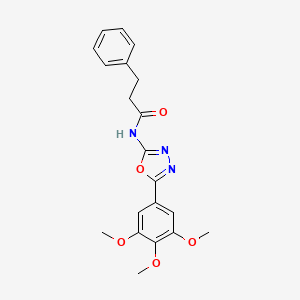

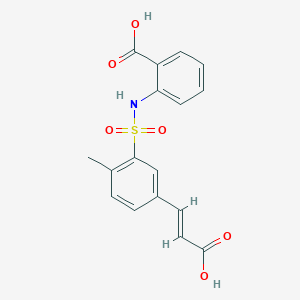

The compound “3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a quinazolinone core, with a 3-chlorobenzyl group attached at the 3-position and a fluorine atom at the 6-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3-chlorobenzyl bromide, a related compound, is a clear liquid that decomposes in water .科学的研究の応用

Anticonvulsant and Antimicrobial Activities

- Some derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, have been evaluated for their antimicrobial and anticonvulsant activities. Notably, compounds PTQ-03 and ETQ-03 showed broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Additionally, compounds PTQ-04 and NTQ-01 exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Characterization

- A study detailed the synthesis and characterization of new azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, confirming their structures through various spectroscopic methods (Saeed, Mahmood, & Flörke, 2014).

Interaction with Human Serum Albumin

- Research on fluorine substituted dihydroquinazoline derivatives, including FDQL, investigated their interactions with human serum albumin (HSA). The study found that FDQL binds to HSA, induces conformational changes, and quenches HSA’s intrinsic fluorescence through a static quenching mechanism (Wang et al., 2016).

Eco-friendly Synthesis

- An eco-friendly synthesis method was developed for 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and catalyst-free, offering environmental benefits (Molnar, Klenkar, & Tarnai, 2017).

Corrosion Inhibition

- Certain quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, have been evaluated as corrosion inhibitors for mild steel in sulfuric acid medium. These compounds showed inhibition efficiency, suggesting their potential use in corrosion protection (Hashim et al., 2012).

Crystal Structure Analysis

- The crystal structure and DFT study of a new compound closely related to 3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was analyzed. This study provides insights into the molecular structure and electronic properties of such compounds (Deng et al., 2021).

作用機序

Target of Action

Compounds with a similar structure have been reported to inhibit the dengue virus type 2 (denv2) .

Mode of Action

For instance, similar compounds have shown inhibitory activity against DENV2 .

Biochemical Pathways

It is likely that the compound interferes with the life cycle of the virus, thereby inhibiting its replication .

Pharmacokinetics

Based on lipinski’s rule of five, similar compounds were found to be non-toxic and possessed a better drug-likeness score .

Result of Action

It can be inferred that the compound’s action results in the inhibition of the target, leading to a decrease in the replication of the virus .

Safety and Hazards

将来の方向性

The study of quinazolinone derivatives is an active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .

特性

IUPAC Name |

3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c16-10-3-1-2-9(6-10)8-19-14(20)12-7-11(17)4-5-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLDLLEWBDJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)

![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)

![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)